molecular formula C19H22N4O4S B11099981 tert-butyl {4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate

tert-butyl {4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate

Cat. No.: B11099981
M. Wt: 402.5 g/mol
InChI Key: NLOCVIMDNNYCJC-SSDVNMTOSA-N
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Description

TERT-BUTYL 2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE is a complex organic compound that features a tert-butyl group, a pyrimidinylsulfanyl moiety, and a phenoxyacetate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Pyrimidinylsulfanyl Intermediate: This step involves the reaction of a pyrimidine derivative with a sulfanyl reagent under controlled conditions.

    Acetamido Formation: The intermediate is then reacted with an acetamido group, often using amide coupling reagents.

    Phenoxyacetate Coupling: The final step involves coupling the acetamido intermediate with a phenoxyacetate moiety, typically using esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy or pyrimidinylsulfanyl sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

TERT-BUTYL 2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE involves its interaction with specific molecular targets. The pyrimidinylsulfanyl moiety may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The phenoxyacetate structure can facilitate binding to hydrophobic pockets in proteins, enhancing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    TERT-BUTYL 2-{4-[(E)-{[2-(THIAZOL-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE: Similar structure but with a thiazolylsulfanyl group instead of pyrimidinylsulfanyl.

    TERT-BUTYL 2-{4-[(E)-{[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE: Similar structure but with a pyridinylsulfanyl group.

Uniqueness

TERT-BUTYL 2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrimidinylsulfanyl moiety, in particular, may enhance its interaction with certain biological targets compared to similar compounds.

Properties

Molecular Formula

C19H22N4O4S

Molecular Weight

402.5 g/mol

IUPAC Name

tert-butyl 2-[4-[(E)-[(2-pyrimidin-2-ylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C19H22N4O4S/c1-19(2,3)27-17(25)12-26-15-7-5-14(6-8-15)11-22-23-16(24)13-28-18-20-9-4-10-21-18/h4-11H,12-13H2,1-3H3,(H,23,24)/b22-11+

InChI Key

NLOCVIMDNNYCJC-SSDVNMTOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC=CC=N2

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=NNC(=O)CSC2=NC=CC=N2

Origin of Product

United States

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